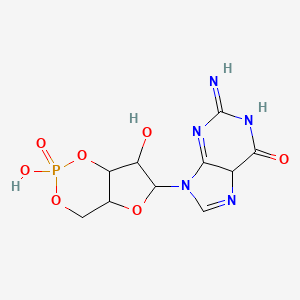
3\',5\'-cyclic GMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclic guanosine monophosphate is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger much like cyclic adenosine monophosphate. Cyclic guanosine monophosphate is involved in various physiological processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate to cyclic guanosine monophosphate. Peptide hormones such as atrial natriuretic factor activate membrane-bound guanylate cyclase, while soluble guanylate cyclase is typically activated by nitric oxide to stimulate cyclic guanosine monophosphate synthesis .
Industrial Production Methods: A microbial-based method has been developed to prepare cyclic dinucleotides, including cyclic guanosine monophosphate, by engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a unified and simple process involving a STING affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclic guanosine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in signal transduction processes controlled by generating enzymes such as guanylate cyclase and degrading enzymes like phosphodiesterases .
Common Reagents and Conditions: Common reagents used in the reactions involving cyclic guanosine monophosphate include nitric oxide, which activates soluble guanylate cyclase, and peptide hormones like atrial natriuretic factor, which activate membrane-bound guanylate cyclase .
Major Products Formed: The major products formed from the reactions involving cyclic guanosine monophosphate include various cyclic nucleotide-gated ion channels, cyclic guanosine monophosphate-dependent protein kinases, and cyclic guanosine monophosphate-regulated phosphodiesterases .
Applications De Recherche Scientifique
Cyclic guanosine monophosphate is a unique second messenger molecule formed in different cell types and tissues. It targets a variety of downstream effector molecules, eliciting a broad range of cellular effects. Its production is triggered by the stimulation of either soluble guanylate cyclase or particulate guanylate cyclase. The cyclic guanosine monophosphate pathway regulates not only the cardiovascular system but also the kidney, lung, liver, and brain functions. It is involved in the pathogenesis of fibrosis, inflammation, neurodegeneration, and infectious diseases such as malaria .
Mécanisme D'action
Cyclic guanosine monophosphate acts as a second messenger by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. Through protein kinase activation, cyclic guanosine monophosphate can relax smooth muscle tissues. In blood vessels, the relaxation of vascular smooth muscles leads to vasodilation and increased blood flow. At presynaptic terminals in the striatum, cyclic guanosine monophosphate controls the efficacy of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Cyclic guanosine monophosphate is often compared with cyclic adenosine monophosphate, another cyclic nucleotide that acts as a second messenger. While both cyclic guanosine monophosphate and cyclic adenosine monophosphate are involved in signal transduction, they have different molecular targets and pathways. Cyclic guanosine monophosphate-specific phosphodiesterases (such as phosphodiesterase 5, 6, and 9) show strong specificity for cyclic guanosine monophosphate as a substrate, whereas cyclic adenosine monophosphate-specific phosphodiesterases (such as phosphodiesterase 4, 7, and 8) show specificity for cyclic adenosine monophosphate. Dual-specificity phosphodiesterases (such as phosphodiesterase 1, 2, 3, 10, and 11) can hydrolyze both cyclic nucleotides .
Propriétés
Formule moléculaire |
C10H12N5O7P |
|---|---|
Poids moléculaire |
345.21 g/mol |
Nom IUPAC |
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-6,9,16H,1H2,(H,18,19)(H2,11,14,17) |
Clé InChI |
UPCLSKXIRZSGIW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea](/img/structure/B14801676.png)
![acetic acid;5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14801677.png)
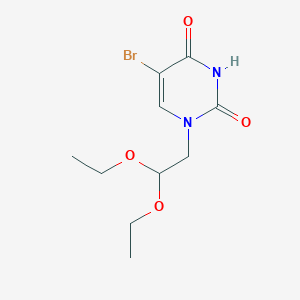
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801687.png)
![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)


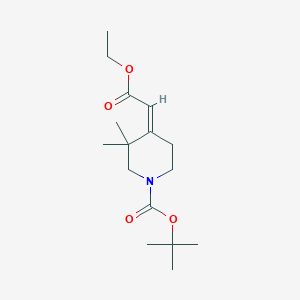
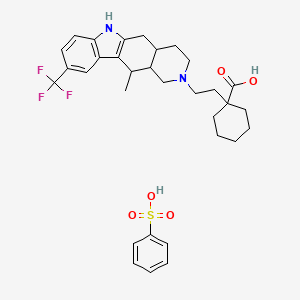

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
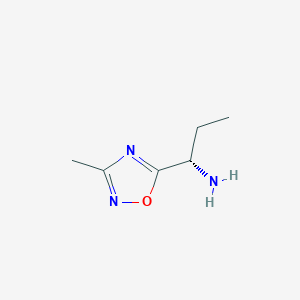
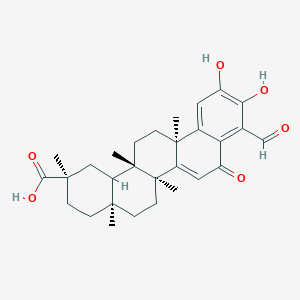
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
